molecular formula C7H5BF4O2 B151514 (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid CAS No. 864759-68-2

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B151514
M. Wt: 207.92 g/mol
InChI Key: OPDBJTGUPJBGII-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is part of a class of compounds widely used in organic synthesis. Boronic acids are known for their utility in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules, including natural products and pharmaceutical agents . The presence of fluorine atoms in the structure of such boronic acids can significantly influence their reactivity and stability, as seen in various research studies on fluorinated boronic acids .

Synthesis Analysis

The synthesis of fluorinated phenylboronic acids often involves halogen-lithium exchange reactions, followed by the addition of a boron source such as trimethyl borate and subsequent hydrolysis . A similar approach might be applicable to the synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, considering the general methodologies for boronic acid synthesis. The synthesis of related compounds has been demonstrated to be feasible with good yields and the potential for industrial-scale production .

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group (B(OH)2) attached to a fluorinated aromatic ring. The degree and position of fluorination can significantly affect the acidity and structural behavior of these compounds. For instance, the presence of fluorine atoms can stabilize certain cyclic forms of boronic acids and influence their hydrogen bonding capabilities . The molecular structure of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid would likely exhibit similar characteristics, with the potential for strong intermolecular interactions due to the fluorine substituents.

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, amidation, and hydrosilylation reactions . The presence of fluorine atoms can enhance the Lewis acidity of the boron center, thereby influencing the reactivity of the boronic acid in catalytic processes . (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is expected to be a valuable reagent in such reactions, contributing to the synthesis of biologically active compounds and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylboronic acids are closely related to their molecular structure. The electron-withdrawing effect of the fluorine atoms can increase the acidity of the boronic acid group, which in turn affects the compound's solubility, boiling point, and stability . The specific properties of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid would need to be determined experimentally, but it is likely to exhibit enhanced acidity and stability compared to non-fluorinated analogs.

Scientific Research Applications

Green Chemistry Applications

The use of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid and related fluorinated boronic acids in green chemistry is highlighted by their role in fluoroalkylation reactions. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of a molecule. Recent advances have focused on developing mild, environmentally friendly, and efficient methods for the incorporation of fluorinated groups into target molecules, emphasizing the key role of catalytic systems and newly developed reagents in successful reactions under green conditions (Hai‐Xia Song et al., 2018).

Medical Diagnostics and Treatment

In medical diagnostics and treatment, fluorinated boronic acids are used for the functionalization of BODIPY (boron-dipyrromethene) fluorophores, enhancing their application in medical imaging, antimicrobial activity, and as markers for biomolecules. The integration of BODIPY with drug carriers has shown to improve therapeutic effects in cancer treatment while allowing real-time in vitro and in vivo imaging. The high fluorescent intensity and low toxicity of BODIPY compounds conjugated with different biomolecules demonstrate their potential as powerful tools for bioimaging and construction of new multifunctional drug carriers (Y. Marfin et al., 2017).

Environmental Degradation

The environmental degradation of polyfluoroalkyl chemicals, which can lead to the formation of persistent and toxic perfluoroalkyl acids (PFAAs), is a significant area of research. Studies on microbial degradation pathways, half-lives of precursors, and the potential for defluorination aim to understand better and mitigate the environmental impact of these substances. These insights are crucial for evaluating the fate and effects of fluoroalkyl and polyfluoroalkyl chemicals in the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety And Hazards

“(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDBJTGUPJBGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590202
Record name [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
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Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

CAS RN

864759-68-2
Record name B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-trifluoromethyl-phenylboronic acid
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